molecular formula C6H10O2 B6240391 rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis CAS No. 57705-60-9

rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis

Cat. No.: B6240391
CAS No.: 57705-60-9
M. Wt: 114.14 g/mol
InChI Key: ZQUWTFVQYAVBJZ-CRCLSJGQSA-N
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Description

rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis is a chiral compound with a specific stereochemistry It is a cyclobutane derivative with a carboxylic acid functional group and a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For example, the compound can be synthesized via the cyclization of a suitable diene with a carboxylic acid group in the presence of a catalyst. The reaction conditions typically involve moderate temperatures and the use of a solvent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis exerts its effects depends on its interactions with molecular targets. The compound may interact with enzymes or receptors, influencing biochemical pathways. The specific pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid, cis
  • rac-(1R,2S)-2-Benzoylcyclobutane-1-carboxylic acid, cis

Uniqueness

rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis is unique due to its specific stereochemistry and the presence of a methyl group, which can influence its reactivity and interactions compared to similar compounds.

Properties

CAS No.

57705-60-9

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(1R,2S)-2-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H10O2/c1-4-2-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5+/m0/s1

InChI Key

ZQUWTFVQYAVBJZ-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1CC[C@H]1C(=O)O

Canonical SMILES

CC1CCC1C(=O)O

Purity

95

Origin of Product

United States

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